molecular formula C6H2Cl2N2O2 B169202 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one CAS No. 15783-48-9

2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one

Cat. No.: B169202
CAS No.: 15783-48-9
M. Wt: 205 g/mol
InChI Key: WOUKNUDUMXLPNO-UHFFFAOYSA-N
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Description

2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one is a heterocyclic compound characterized by a fused furan and pyrimidine ring system with chlorine atoms at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one typically involves the chlorination of a precursor furo[3,4-d]pyrimidine compound. One common method includes the reaction of furo[3,4-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms at the 2 and 4 positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the furan and pyrimidine rings.

    Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with aniline can yield 2,4-dianilino-furo[3,4-d]pyrimidin-7(5H)-one, while oxidation with hydrogen peroxide may produce a furo[3,4-d]pyrimidine-2,4-dione derivative.

Scientific Research Applications

2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In medicinal chemistry, it is often designed to target specific kinases or other proteins involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one is unique due to its specific ring structure and substitution pattern, which confer distinct chemical properties and reactivity

Biological Activity

2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antitumor properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a fused pyrimidine and furan ring system with dichloro substitutions that may influence its biological activity. The molecular formula is C7H4Cl2N2OC_7H_4Cl_2N_2O with a CAS number of 848398-41-4. The compound exhibits distinct physicochemical properties that contribute to its reactivity and biological interactions.

Antitumor Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In a study evaluating its effects on human cancer cell lines, the compound displayed an IC50 value indicative of potent antiproliferative activity.

Cell LineIC50 (μM)Reference
MCF-7 (Breast)0.057
HCT-116 (Colon)0.081
HepG-2 (Liver)0.119

The mechanisms underlying the antitumor activity of this compound appear to involve inhibition of cyclin-dependent kinases (CDKs). Inhibition of CDK2 has been associated with cell cycle arrest in the G1 phase, leading to apoptosis in cancer cells. This is supported by molecular docking studies that confirm the binding affinity of the compound to the ATP-binding site of CDK2.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of halogen substituents at specific positions on the pyrimidine ring enhances biological activity. For instance, modifications at the N5 position have been shown to improve selectivity and potency against various kinases involved in tumor progression.

Case Study 1: In Vivo Efficacy

In a recent study involving a syngeneic mouse model of triple-negative breast cancer, this compound was administered to evaluate its efficacy in vivo. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent in cancer treatment .

Case Study 2: Comparative Analysis with Other Compounds

A comparative analysis with related compounds such as pyrido[2,3-d]pyrimidines revealed that this compound possesses superior cytotoxic properties against certain cancer cell lines. Its IC50 values were consistently lower than those observed for other derivatives tested under similar conditions .

Properties

IUPAC Name

2,4-dichloro-5H-furo[3,4-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O2/c7-4-2-1-12-5(11)3(2)9-6(8)10-4/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUKNUDUMXLPNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)O1)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630832
Record name 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15783-48-9
Record name 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichlorofuro[3,4-d]pyrimidin-7(5H)-one
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